molecular formula C13H12ClNO3S2 B2668181 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 314028-76-7

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2668181
CAS RN: 314028-76-7
M. Wt: 329.81
InChI Key: ZPEXOIAHISDPHU-UHFFFAOYSA-N
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Description

“3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide” is a synthetic thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide” would be a more complex derivative of this basic thiophene structure.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite complex. For instance, the CH-acidic position in certain compounds allows for the attacking of the nitrile yielding the 3-aminothiophene . This newly formed amino group can then react in a domino process with a ketone to form an enamine, which condenses with the keto-group to form a pyridine ring .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide” would be influenced by its specific structural modifications.

Scientific Research Applications

Anti-inflammatory Properties

Thiophene derivatives, such as the compound , have been reported to possess anti-inflammatory properties . They can be used to develop drugs that help reduce inflammation in the body.

Anti-psychotic Applications

Thiophene-based compounds have been used in the development of anti-psychotic drugs . These drugs can help manage conditions like schizophrenia and bipolar disorder.

Anti-arrhythmic Effects

Thiophene derivatives have shown potential in the treatment of heart rhythm disorders . They can be used to develop anti-arrhythmic drugs that help regulate the heartbeat.

Anti-anxiety Medication

Compounds based on thiophene have been used in the development of anti-anxiety medication . These drugs can help manage anxiety disorders and symptoms.

Anti-fungal Applications

Thiophene-based compounds have demonstrated anti-fungal properties . They can be used in the development of drugs to treat fungal infections.

Antioxidant Properties

Thiophene derivatives have shown antioxidant properties . They can help protect the body’s cells from damage caused by free radicals.

Anti-mitotic Effects

Thiophene-based compounds have demonstrated anti-mitotic effects . They can inhibit cell division, which can be useful in the treatment of cancer.

Anti-microbial Applications

Thiophene derivatives have been used in the development of anti-microbial drugs . These drugs can help treat bacterial and other microbial infections.

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research into compounds like “3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide” will continue to be a significant area of focus in the future.

properties

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S2/c14-11-9-3-1-2-4-10(9)19-12(11)13(16)15-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEXOIAHISDPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333113
Record name 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide

CAS RN

314028-76-7
Record name 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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